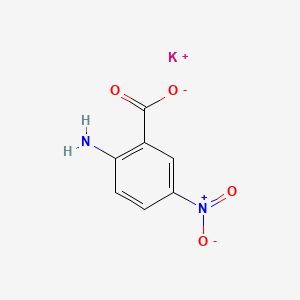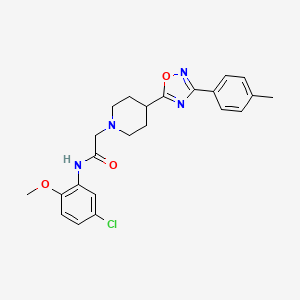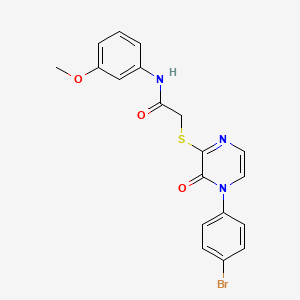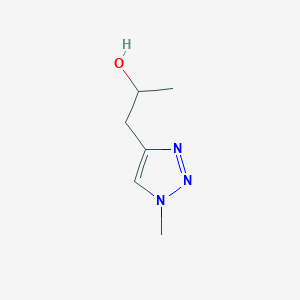
Potassium 2-amino-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-amino-5-nitrobenzoate is a chemical compound with the molecular formula C7H5KN2O4 and a molecular weight of 220.22 g/mol . It is a potassium salt of 2-amino-5-nitrobenzoic acid and is commonly used in research settings. The compound appears as a solid powder and is soluble in water .
Mechanism of Action
Target of Action
Potassium 2-amino-5-nitrobenzoate is a chemical compound that is used in various applications, including as an intermediate for dyes and pharmaceuticals . .
Mode of Action
It is known that nitrobenzoates can be used in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that nitrobenzoates can be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in water . These properties may influence its bioavailability.
Result of Action
It is known that nitrobenzoates can be used in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis . This reaction can result in the formation of new carbon–carbon bonds, which can have significant effects at the molecular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, in which nitrobenzoates can be involved, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of this compound, could be influenced by the presence of various functional groups and the conditions under which the reaction takes place.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-amino-5-nitrobenzoate typically involves the nitration of 2-aminobenzoic acid followed by neutralization with potassium hydroxide. The nitration process introduces a nitro group at the 5-position of the benzene ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts, and the reaction is carried out at controlled temperatures to ensure the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-amino-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 2,5-diaminobenzoic acid.
Substitution: Depending on the substituent introduced, various derivatives of 2-amino-5-nitrobenzoic acid can be formed.
Scientific Research Applications
Potassium 2-amino-5-nitrobenzoate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzoic acid: The parent compound without the potassium salt.
2-Amino-4-nitrobenzoic acid: A structural isomer with the nitro group at the 4-position.
2-Amino-3-nitrobenzoic acid: Another structural isomer with the nitro group at the 3-position.
Uniqueness
Potassium 2-amino-5-nitrobenzoate is unique due to its solubility in water, which makes it more suitable for aqueous reactions and applications compared to its non-potassium counterparts. The presence of the potassium ion also influences its reactivity and interaction with other chemical species .
Properties
IUPAC Name |
potassium;2-amino-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4.K/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPWTVKTDYMCB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2532681.png)



![N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2532686.png)

![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)


![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one](/img/structure/B2532696.png)


